molecular formula C9H7F3O3 B1412498 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid CAS No. 1690451-05-8

2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid

Cat. No.: B1412498
CAS No.: 1690451-05-8
M. Wt: 220.14 g/mol
InChI Key: WGLOUIABNFSWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a difluoroethoxy group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluorobenzoic acid.

    Introduction of Difluoroethoxy Group: The difluoroethoxy group is introduced through a nucleophilic substitution reaction. This involves reacting 4-fluorobenzoic acid with 2,2-difluoroethanol in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve this.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of difluoroethoxybenzoic acid derivatives.

    Reduction: Formation of reduced benzoic acid derivatives.

    Substitution: Formation of substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The difluoroethoxy and fluorine groups enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(2,2-Difluoroethoxy)benzoic acid
  • 4-(2,2-Difluoroethoxy)benzoic acid
  • 2,4-Difluorobenzoic acid

Comparison:

  • Uniqueness: The presence of both difluoroethoxy and fluorine groups in 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid makes it unique compared to other similar compounds. This combination of functional groups can lead to distinct chemical and biological properties.
  • Reactivity: The difluoroethoxy group can enhance the compound’s reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
  • Applications: While similar compounds may have overlapping applications, the specific combination of functional groups in this compound can provide unique advantages in certain contexts, such as increased potency or selectivity in biological assays.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-5-1-2-6(9(13)14)7(3-5)15-4-8(11)12/h1-3,8H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLOUIABNFSWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.